molecular formula C12H9N3 B13986011 5-(4-Aminophenyl)nicotinonitrile

5-(4-Aminophenyl)nicotinonitrile

Cat. No.: B13986011
M. Wt: 195.22 g/mol
InChI Key: APWCQMZNEMHQFG-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3-pyridinecarbonitrile is an organic compound that features a pyridine ring substituted with an aminophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3-pyridinecarbonitrile typically involves the reaction of 4-aminobenzonitrile with a suitable pyridine derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

5-(4-Aminophenyl)-3-pyridinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)-3-pyridinecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an aminophenyl group and a nitrile group allows for versatile chemical modifications and a wide range of applications.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-(4-aminophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10/h1-5,7-8H,14H2

InChI Key

APWCQMZNEMHQFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)N

Origin of Product

United States

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